7-methyl-3-piperidin-3-ylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone class. Quinazolinones are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This compound's structure incorporates a piperidine ring, which is often associated with enhanced pharmacological activity due to its ability to interact with various biological targets.
The compound can be synthesized through multiple organic reactions, typically involving the cyclization of anthranilic acid derivatives. It has been studied for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
7-methyl-3-piperidin-3-ylquinazolin-4(3H)-one is classified as a quinazolinone derivative. Its classification is significant as it indicates its potential utility in various therapeutic areas due to the well-documented pharmacological effects of quinazolinone compounds.
The synthesis of 7-methyl-3-piperidin-3-ylquinazolin-4(3H)-one typically involves several steps:
The synthesis often requires careful control of reaction conditions, such as temperature and pH, to optimize yield and purity. High-throughput synthesis techniques may also be employed for industrial-scale production.
7-methyl-3-piperidin-3-ylquinazolin-4(3H)-one can undergo various chemical reactions typical for quinazolinones, including:
These reactions often require specific catalysts or solvents to facilitate the desired transformations while minimizing side reactions.
The mechanism of action of 7-methyl-3-piperidin-3-ylquinazolin-4(3H)-one is primarily based on its interaction with biological targets such as enzymes or receptors. It may act as an inhibitor or modulator in various biochemical pathways.
Research indicates that quinazolinones can interfere with signaling pathways involved in cell proliferation and survival, making them potential candidates for cancer therapy.
7-methyl-3-piperidin-3-ylquinazolin-4(3H)-one has been investigated for various applications:
This compound exemplifies the ongoing research into quinazolinone derivatives and their potential therapeutic benefits across multiple domains of medicine and biology.
The quinazolin-4(3H)-one scaffold represents a structurally versatile heterocyclic system with demonstrated significance in medicinal chemistry. This bicyclic framework, formed by fusion of benzene and pyrimidine rings, exhibits substantial tunable pharmacological properties due to its electron-rich nature and hydrogen-bonding capabilities. Notably, over 200 naturally occurring alkaloids incorporate this core structure, highlighting its biological relevance [2]. The scaffold's synthetic accessibility allows for strategic modifications at multiple positions, enabling researchers to fine-tune electronic properties, lipophilicity, and binding interactions with diverse biological targets.
7-Methyl-3-piperidin-3-ylquinazolin-4(3H)-one (CAS# 1125418-48-5) exemplifies modern derivatization of this privileged scaffold. With the molecular formula C₁₄H₁₇N₃O and molecular weight of 243.30 g/mol, this compound features a planar quinazolinone core that facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets [1]. The presence of hydrogen bond acceptors (carbonyl oxygen and ring nitrogens) enables specific interactions with target proteins, while the methyl and piperidine substituents modulate its physicochemical profile. X-ray crystallographic studies of analogous compounds reveal characteristic dihedral angles (approximately 12.7°) between the quinazolinone plane and piperidine ring, optimizing three-dimensional complementarity with biological targets [1] [4].
Table 1: Key Structural and Physicochemical Properties of 7-Methyl-3-piperidin-3-ylquinazolin-4(3H)-one
Property | Value/Description |
---|---|
CAS Registry Number | 1125418-48-5 |
Molecular Formula | C₁₄H₁₇N₃O |
Molecular Weight | 243.30 g/mol |
IUPAC Name | 7-methyl-3-(piperidin-3-yl)quinazolin-4(3H)-one |
Core Scaffold | Quinazolin-4(3H)-one |
Key Substituents | 7-methyl group, 3-piperidin-3-yl moiety |
Hydrogen Bond Acceptors | 4 (carbonyl oxygen + 3 ring nitrogens) |
Calculated logP | ~2.47 (moderate lipophilicity) |
The scaffold's prominence in drug discovery stems from its diverse bioactivity profile. Quinazolin-4(3H)-ones demonstrate antimicrobial properties by disrupting bacterial electron transport chains, with minimum inhibitory concentrations (MIC) as low as 8 μg/mL against pathogens like Staphylococcus aureus [2]. Additionally, they serve as kinase inhibitors, with documented activity against cyclin-dependent kinases (CDK2 IC₅₀ ≈ 380 nM) and vascular endothelial growth factor receptors (VEGFR), positioning them as valuable templates for anticancer agent development [3] [4]. The structural stability of the quinazolinone nucleus enables extensive functionalization while maintaining metabolic resilience, addressing critical challenges in bioavailability and resistance development.
Structural hybridization represents a sophisticated approach in contemporary drug design, particularly valuable for addressing complex diseases like cancer that involve multiple pathological pathways. 7-Methyl-3-piperidin-3-ylquinazolin-4(3H)-one exemplifies this strategy through its intentional integration of two pharmacologically significant elements: the planar quinazolinone core (known for kinase affinity) and the three-dimensional piperidine moiety (imparting conformational flexibility and basic character). This molecular architecture enables simultaneous interaction with complementary biological targets, circumventing limitations of single-target agents such as limited efficacy and therapeutic resistance [3].
The design rationale for such hybrids leverages the distinct target affinities of each component. Quinazolinones demonstrate well-established activity against tyrosine kinases, including VEGFR2—a critical regulator of tumor angiogenesis. The piperidine subunit, conversely, provides vectors for engaging additional targets such as focal adhesion kinase (FAK) or phosphoinositide 3-kinase (PI3K) within the tumor microenvironment [3] . Computational docking studies reveal that the piperidine nitrogen forms critical hydrogen bonds with catalytic residues (e.g., Asp178 and Glu191 in NADH dehydrogenase), while the quinazolinone system occupies hydrophobic pockets adjacent to ATP-binding sites [4] [8].
Table 2: Dual-Target Inhibition Strategies Enabled by Quinazolinone-Piperidine Hybridization
Target Combination | Therapeutic Rationale | Design Approach |
---|---|---|
VEGFR2 + PI3K/mTOR | Simultaneous blockade of angiogenesis and tumor cell proliferation/survival pathways | Quinazolinone targets VEGFR2 ATP pocket; Piperidine linker extends to mTOR interface |
Kinase + Epigenetic Target | Overcoming resistance via vertical pathway inhibition and epigenetic modulation | Quinazolinone binds kinase domain; Piperidine tethers HDAC inhibitory moiety |
VEGFR2 + FAK | Disruption of angiogenic signaling and cancer cell migration/invasion | Hybrid core engages VEGFR2; Piperidine substituent accesses FAK allosteric site |
This hybridization approach offers distinct pharmacological advantages: (1) Synergistic effects through coordinated pathway inhibition, demonstrated by enhanced antiproliferative activity against cancer cell lines; (2) Improved pharmacokinetic profiles due to balanced lipophilicity (logP ≈ 2.47), facilitating membrane permeability while retaining aqueous solubility; and (3) Anti-resistance potential by simultaneously targeting primary drivers and compensatory pathways [3] . The effectiveness of this strategy is evidenced by dual VEGFR2/Fak inhibitors exhibiting IC₅₀ values in the low micromolar range (e.g., 5.32 µM against Fak) and significant suppression of tumor cell proliferation at concentrations below 10 µM [3] [8].
Strategic substitution profoundly influences the pharmacological behavior of quinazolin-4(3H)-one derivatives. In 7-methyl-3-piperidin-3-ylquinazolin-4(3H)-one, two key structural features—the piperidine at position 3 and the methyl group at position 7—function as critical bioactivity modulators through steric, electronic, and pharmacokinetic mechanisms.
The piperidine moiety serves multiple roles:
The 7-methyl substituent exerts more subtle but equally significant effects:
Table 3: Impact of Substituents on Key Bioactivity Parameters
Structural Feature | Electronic Effect | Steric Consequence | Pharmacokinetic Influence | Target Interaction |
---|---|---|---|---|
3-Piperidin-3-yl | Basic nitrogen (pKₐ~10.6) | Chair conformation projects N-H vector | ↑ Aqueous solubility via salt formation | Salt bridges with Asp/Glu residues |
7-Methyl | +I effect (electron donation) | Ortho-shielding of metabolic sites | ↑ Metabolic stability (t₁/₂ +2.3×) | Hydrophobic contact with kinase pocket residues |
1-(methylsulfonyl)piperidin-3-yl (Analog) | Withdrawing group alters basicity | Increased steric bulk near nitrogen | Altered distribution (CNS penetration ↓) | Additional polar interactions with catalytic sites |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9